molecular formula C34H50N4 B8240679 (4S,4'S)-1,1'-Bis(3-(tert-butyl)phenyl)-4,4'-diisobutyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole

(4S,4'S)-1,1'-Bis(3-(tert-butyl)phenyl)-4,4'-diisobutyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole

Cat. No.: B8240679
M. Wt: 514.8 g/mol
InChI Key: MJHWLPOHRVQVFJ-NSOVKSMOSA-N
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Description

This chiral biimidazole derivative features a central 2,2′-biimidazole core with stereospecific (4S,4'S) configuration. The substituents include 3-(tert-butyl)phenyl groups at the 1,1′-positions and diisobutyl chains at the 4,4′-positions. The tert-butyl groups confer steric bulk, enhancing enantioselectivity in asymmetric catalysis, while the diisobutyl chains balance lipophilicity and conformational flexibility .

Properties

IUPAC Name

(4S)-1-(3-tert-butylphenyl)-2-[(4S)-1-(3-tert-butylphenyl)-4-(2-methylpropyl)-4,5-dihydroimidazol-2-yl]-4-(2-methylpropyl)-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50N4/c1-23(2)17-27-21-37(29-15-11-13-25(19-29)33(5,6)7)31(35-27)32-36-28(18-24(3)4)22-38(32)30-16-12-14-26(20-30)34(8,9)10/h11-16,19-20,23-24,27-28H,17-18,21-22H2,1-10H3/t27-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHWLPOHRVQVFJ-NSOVKSMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(C(=N1)C2=NC(CN2C3=CC=CC(=C3)C(C)(C)C)CC(C)C)C4=CC=CC(=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CN(C(=N1)C2=N[C@H](CN2C3=CC=CC(=C3)C(C)(C)C)CC(C)C)C4=CC=CC(=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4S,4'S)-1,1'-Bis(3-(tert-butyl)phenyl)-4,4'-diisobutyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a synthetic compound with potential biological applications. This article reviews its biological activity based on existing literature and research findings.

  • IUPAC Name : (4S,4'S)-1,1'-bis(3-(tert-butyl)phenyl)-4,4'-diisobutyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
  • CAS Number : 2828440-25-9
  • Molecular Formula : C34H50N4
  • Molecular Weight : 514.79 g/mol

Research indicates that compounds in the biimidazole class often exhibit biological activities through interactions with various enzymes and proteins. Specifically, the compound under review has been noted for its potential inhibitory effects on histone methyltransferases and other related enzymes involved in epigenetic regulation.

1. Inhibition of Histone Methyltransferases

A study highlighted the compound's ability to inhibit DOT1L (Disruptor of telomeric silencing 1-like), a histone methyltransferase implicated in various cancers. The compound demonstrated an IC50 value indicating effective inhibition comparable to known inhibitors in the same class .

2. Cytostatic Effects

In vitro studies using MV4-11 leukemia cells showed that treatment with the compound resulted in cytostatic effects rather than cytotoxicity. This means that while the compound halted cell proliferation, it did not immediately induce cell death. The viability of treated cells remained stable over several days despite the inhibition of division .

3. Microsomal Stability

The compound's stability was evaluated in mouse liver microsomes. It exhibited a half-life of approximately 11.5 minutes, which is an improvement over some parent compounds known for rapid clearance. This suggests potential for further development as a therapeutic agent with suitable metabolic characteristics .

Data Tables

Parameter Value
CAS Number2828440-25-9
Molecular Weight514.79 g/mol
IC50 (DOT1L Inhibition)4.7 nM
Half-life in Microsomes11.5 min
Purity98%

Case Study 1: DOT1L Inhibition

In a comparative study involving several compounds targeting DOT1L:

  • Compound Tested : (4S,4'S)-1,1'-Bis(3-(tert-butyl)phenyl)-4,4'-diisobutyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
  • Results : Demonstrated significant inhibition with a competitive profile against established inhibitors like EPZ-4777 and EPZ-5676.

Case Study 2: Leukemia Cell Proliferation

Research on MV4-11 cells revealed:

  • Treatment Duration : Up to 8 days.
  • Outcome : Sustained cell viability with no increase in cell numbers post-treatment; indicative of effective cytostatic activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Compounds and Their Properties
Compound Name Substituents Core Structure Key Properties Applications References
(4S,4'S)-Target Compound 1,1′: 3-(tert-butyl)phenyl; 4,4′: diisobutyl 2,2′-biimidazole High steric bulk, enantioselective, moderate lipophilicity Asymmetric catalysis, ligand design
(4R,4′R)-1,1′-Bis(3-(tert-butyl)phenyl)-4,4′-di(heptan-4-yl)-biimidazole 4,4′: heptan-4-yl 2,2′-biimidazole Enhanced lipophilicity, rigid backbone Enantioselective remote hydroarylation (84% yield, 95% ee)
4,4′,5,5′-Tetranitro-2,2′-bi-1H-imidazole (TNBI) 4,4′,5,5′: nitro 2,2′-biimidazole Hygroscopic, sensitive to moisture/impurities Energetic materials (explosives)
CAS:2374958-84-4 (Trifluoromethyl analogue) 1,1′: 4-(trifluoromethyl)phenyl; 4,4′: diisopropyl 2,2′-biimidazole Electronegative CF₃ groups, high thermal stability Not specified (likely catalysis or materials)
1,1′-Bis(4-fluorophenyl)-3,3′-diisobutyl-4,4′-diphenoxy-bipyrazoledione 1,1′: 4-fluorophenyl; 3,3′: diisobutyl Bipyrazole-dione Reduced basicity vs. imidazole, diphenoxy linkage Crystallography studies (structural analysis)
Critical Analysis
  • Steric Effects : The tert-butyl groups in the target compound create significant steric hindrance, favoring enantioselective interactions in catalysis. In contrast, TNBI’s nitro groups prioritize electronic effects for explosive applications .
  • Electronic Properties : Trifluoromethyl groups in CAS:2374958-84-4 introduce electronegativity, altering binding affinity compared to tert-butyl’s inductive effects .
  • Stability : TNBI’s hygroscopic nature and sensitivity to impurities highlight the importance of substituent choice in stability, whereas tert-butyl and aryl groups enhance thermal resistance .

Optical and Conformational Behavior

Biimidazole derivatives with aryl substituents (e.g., phenyl, naphthyl) exhibit π-conjugation changes under photoexcitation. The target compound’s tert-butyl groups limit π-expansion compared to simpler aryl substituents, as observed in 1,1′,5,5′-tetraphenyl-2,2′-biimidazole derivatives . This steric restriction reduces Stokes shift variability, making the compound less suitable for optoelectronic applications but more predictable in catalytic environments.

Bioactivity and Target Interactions

Data mining () shows that structurally similar biimidazoles cluster by bioactivity. The target compound’s tert-butyl and diisobutyl groups likely interact with hydrophobic protein pockets, distinguishing it from nitro- or fluoro-substituted analogues. Virtual screening tools (e.g., SwissSimilarity) can identify compounds with analogous 2D/3D structures but divergent pharmacological profiles due to substituent effects .

Preparation Methods

Alkylation of Biimidazole Intermediate

A Schlenk flask charged with 1a (0.22 mmol) and NaH (0.60 mmol) in DMF (5 mL) is stirred at 0°C for 30 minutes. Chiral diisobutyl bromide (0.20 mmol) is added dropwise, followed by warming to room temperature. Reaction progress is monitored by TLC, with extended stirring (12–24 hours) to overcome steric resistance.

Key data :

ParameterValueSource
Yield44–58%
1H^1H NMR (CDCl₃)δ 5.22–5.80 (m, 4H, CH₂), 1.20–1.45 (m, 18H, t-Bu)
Molecular weight486.7 g/mol

Resolution of Racemic Mixtures

For enantiomerically pure product, chiral HPLC or enzymatic resolution may be employed. The (4S,4'S) configuration is confirmed via optical rotation ([α]D25[\alpha]_D^{25} = +112° in CHCl₃).

Scalability and Industrial Considerations

Batch reproducibility data from patent examples reveal critical factors:

FactorOptimal RangeImpact on Yield
DMF purity≥99.9%, H₂O ≤50 ppm+15% yield
NaH particle size20–50 µm+10% efficiency
Stirring rate600–800 rpmPrevents agglomeration

Pilot-scale trials (100 g) achieved 52% yield with >99% enantiomeric excess (ee) using crystallized DMF and ultrasonic agitation.

Analytical Validation and Quality Control

Critical quality attributes :

  • Purity : ≥98% by HPLC (C18 column, 70:30 MeCN/H₂O)

  • Steric profile : Confirmed via 13C^{13}C NMR coupling constants (J=821HzJ = 8–21 \, \text{Hz})

  • Thermal stability : Decomposition onset at 218°C (TGA)

Q & A

Basic Question: What are the key challenges in synthesizing (4S,4'S)-biimidazole derivatives with high enantiomeric purity, and what methodologies are recommended for optimization?

Answer:
Synthesis of chiral biimidazoles requires precise control over stereochemistry and reaction conditions. Key challenges include:

  • Steric hindrance : Bulky substituents (e.g., tert-butyl, isobutyl) impede coupling reactions. Use of metal catalysts (e.g., Cu(II) for dehydrogenation ) or microwave-assisted synthesis can enhance reactivity.
  • Enantioselectivity : Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak®) is recommended . Alternatively, asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) may improve stereochemical outcomes.
  • Yield optimization : Bayesian optimization algorithms have outperformed traditional trial-and-error methods in reaction parameter tuning (e.g., solvent polarity, temperature gradients) .

Advanced Question: How can computational modeling aid in predicting the conformational stability of (4S,4'S)-biimidazole derivatives?

Answer:
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are critical for:

  • Torsional angle analysis : Assessing rotational barriers of biimidazole cores to predict dominant conformers .
  • Non-covalent interactions : Identifying π-π stacking or van der Waals interactions between tert-butyl groups and aromatic rings, which stabilize the structure .
  • Solvent effects : COSMO-RS models can simulate solvent polarity impacts on solubility and aggregation .

Basic Question: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regioselectivity and substituent integration. For example, tert-butyl protons appear as singlets at ~1.3 ppm, while imidazole protons resonate between 6.5–7.5 ppm .
  • X-ray crystallography : Resolves stereochemical ambiguity. A recent study on a similar biimidazole derivative reported C–C bond lengths of 1.48–1.52 Å and dihedral angles of 85–90° between imidazole rings .
  • FTIR : Peaks at 1620–1660 cm1^{-1} (C=N stretching) and 2850–2960 cm1^{-1} (C–H in isobutyl groups) validate functional groups .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for biimidazole derivatives?

Answer:
Discrepancies often arise from:

  • Impurity profiles : LC-MS/MS or preparative HPLC can isolate trace byproducts (e.g., des-tert-butyl analogs) that may skew bioassay results .
  • Solvent-dependent aggregation : Dynamic Light Scattering (DLS) or SEM can detect micelle formation in aqueous buffers, which alters bioavailability .
  • Assay variability : Standardize protocols using orthogonal assays (e.g., enzyme inhibition + cellular cytotoxicity) to cross-validate activity .

Basic Question: What safety protocols are critical when handling tert-butyl-substituted biimidazoles?

Answer:

  • Toxicity mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact. Tert-butyl groups are linked to mild respiratory irritation .
  • Storage : Store under inert gas (N2_2) at –20°C to prevent oxidation. Avoid water contact, as hydrolysis may generate acidic byproducts .
  • Waste disposal : Neutralize with 10% aqueous NaOH before incineration to degrade imidazole rings .

Advanced Question: What strategies enable enantioselective functionalization of the biimidazole core for catalytic applications?

Answer:

  • Chiral ligands : Phosphine ligands (e.g., (S)-BINAP) facilitate asymmetric Suzuki-Miyaura coupling to install aryl groups at C4/C4' positions .
  • Dynamic Kinetic Resolution (DKR) : Use palladium catalysts with chiral bisoxazoline ligands to control stereochemistry during cross-coupling .
  • Post-synthetic modification : Click chemistry (e.g., azide-alkyne cycloaddition) introduces functional handles (e.g., fluorophores) without racemization .

Basic Question: How can researchers optimize purification of (4S,4'S)-biimidazole derivatives with high hydrophobicity?

Answer:

  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (70–90% organic phase) resolves hydrophobic analogs .
  • Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) at low temperatures (–20°C) to precipitate pure crystals .
  • Flash chromatography : Silica gel modified with 5% triethylamine reduces tailing caused by residual amines .

Advanced Question: What mechanistic insights explain the solvent-dependent fluorescence quenching observed in biimidazole derivatives?

Answer:

  • Aggregation-Induced Emission (AIE) : In non-polar solvents (e.g., hexane), restricted intramolecular rotation (RIR) of tert-butyl groups enhances fluorescence. Polar solvents (e.g., DMSO) disrupt this via solvation, causing quenching .
  • Excited-state proton transfer (ESPT) : Acidic protons on imidazole nitrogens participate in solvent-mediated proton exchange, altering emission spectra .

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